molecular formula C13H13NO4 B1361754 Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate CAS No. 925006-96-8

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No. B1361754
M. Wt: 247.25 g/mol
InChI Key: OHKWTCCYUHOKLC-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound with the CAS Number: 925006-96-8 . It has a molecular weight of 247.25 . The IUPAC name for this compound is ethyl 5-(4-methoxyphenyl)-3-isoxazolecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is 1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a solid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Antimicrobial and Antioxidant Studies

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate and its derivatives have been studied for their antimicrobial and antioxidant activities. Compounds synthesized from it demonstrated significant antibacterial and antifungal properties, as well as notable antioxidant potential. These findings suggest potential applications in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Synthesis and Characterization for Chemical Studies

This compound has been used in the synthesis and characterization of various derivatives, such as pyrazole hydrazones. These derivatives are important for understanding the structural and chemical properties of related compounds, which can be crucial in further chemical and pharmaceutical research (Huang Jie-han, 2008).

Crystal Structure Analysis

The crystal structure of ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate dihydrate has been studied, providing insights into its crystallization properties and the role of hydrogen bonds in its structure. This research is vital for understanding its physical properties and potential applications in material science (Yeong et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKWTCCYUHOKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650186
Record name Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

CAS RN

925006-96-8
Record name Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Sheng, W Sheng, Q Hu, H Qu… - Journal of Heterocyclic …, 2014 - Wiley Online Library
A regioselective 1,3‐dipolar cycloadditions of ionic liquid‐supported vinyl ethers , derived from ionic liquid‐supported α‐phenylselenomethyl ether, with ethyl cyanoformate N‐oxide …
Number of citations: 6 onlinelibrary.wiley.com
XD Wang, LH Zhu, P Liu, XY Wang… - The Journal of …, 2019 - ACS Publications
A novel copper-catalyzed [3 + 2] cycloaddition reaction of alkynes with nitrile oxides generated in situ from the coupling reaction of copper carbene and nitroso radical has been …
Number of citations: 38 pubs.acs.org
XW Zhang, XL He, N Yan, HX Zheng… - The Journal of Organic …, 2020 - ACS Publications
A facile oxidative heterocyclization of commercially available amines and tert-butyl nitrite with alkynes or alkenes leading to isoxazoles or isoxazolines is described. The unprecedented …
Number of citations: 16 pubs.acs.org
AI Alfano, M Brindisi, H Lange - Green Chemistry, 2021 - pubs.rsc.org
Privileged scaffolds as starting points toward biologically active molecules represent a neuralgic point in drug discovery. The ability of synthetic chemists concerned with their generation …
Number of citations: 35 pubs.rsc.org
C Bracken, M Baumann - The Journal of Organic Chemistry, 2020 - ACS Publications
A continuous flow process is presented, which directly converts isoxazoles into their oxazole counterparts via a photochemical transposition reaction. This results in the first reported …
Number of citations: 16 pubs.acs.org
C Bracken, M Baumann - researchgate.net
Over the last 20 years, continuous flow synthesis has left a distinct mark on modern synthetic chemistry where it is now commonly used in academia and industry alike. Advantages of …
Number of citations: 2 www.researchgate.net

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